Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinexcarbonyl]
Description
Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl] (CAS: 918972-54-0) is a cyclic peptide characterized by a unique macrocyclic scaffold . Its structure integrates a 1-methoxy-L-tryptophan residue, L-isoleucine, and a (2R)-2-piperidinecarbonyl moiety, with stereochemical specificity at multiple centers (2S, 1-methoxy-L-tryptophyl, and 2R configurations). The cyclic architecture is stabilized by an 8-oxodecanoyl linker, which contributes to conformational rigidity.
Properties
IUPAC Name |
(3S,6S,9S,12R)-3-[(2S)-butan-2-yl]-6-(1-methoxyindol-3-yl)-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N5O6/c1-5-21(3)28-33(43)37-19-13-12-18-27(37)31(41)34-25(16-9-7-8-14-22(39)6-2)30(40)36-29(32(42)35-28)24-20-38(44-4)26-17-11-10-15-23(24)26/h10-11,15,17,20-21,25,27-29H,5-9,12-14,16,18-19H2,1-4H3,(H,34,41)(H,35,42)(H,36,40)/t21-,25-,27+,28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKJTSOFFKCRMH-YVHAWAGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)C3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinexcarbonyl], commonly known as Apicidin, is a cyclic peptide with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as a histone deacetylase (HDAC) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
Apicidin has a molecular formula of and a molecular weight of approximately 619.80 g/mol. Its structure features a cyclic arrangement that contributes to its biological efficacy. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C34H49N5O6 |
| Molecular Weight | 619.80 g/mol |
| CAS Number | 183506-66-3 |
| HDAC Inhibition | Yes |
Histone Deacetylase Inhibition
Apicidin functions primarily as an HDAC inhibitor, which plays a crucial role in the regulation of gene expression. By inhibiting HDACs, Apicidin promotes the acetylation of histones, leading to a more relaxed chromatin structure and increased transcriptional activity of tumor suppressor genes such as p21WAF1/CIP1. This mechanism has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines .
Antiproliferative Activity
Research indicates that Apicidin exhibits significant antiproliferative effects against several cancer types. In vitro studies have demonstrated its ability to inhibit the growth of prostate carcinoma cells by inducing p21 expression, which is associated with cell cycle regulation . Furthermore, it has shown efficacy against other malignancies, including leukemia and breast cancer.
Case Studies
-
Prostate Cancer
A study published in Cancer Research highlighted the effects of Apicidin on human prostate carcinoma cells. The compound was found to induce p21WAF1/CIP1 expression, leading to reduced proliferation rates and enhanced apoptosis in treated cells . -
Leukemia
Another investigation focused on acute myeloid leukemia (AML) cells, revealing that Apicidin effectively inhibited cell growth and induced differentiation through HDAC inhibition. The study reported significant changes in gene expression profiles associated with cell cycle regulation and apoptosis . -
HIV Research
Apicidin's role extends beyond oncology; it has also been studied for its effects on HIV-infected macrophages. The compound was shown to modulate transcriptional persistence of unintegrated HIV genomes, suggesting potential applications in HIV therapy .
Research Findings
Recent studies have reinforced the multifaceted biological activities of Apicidin:
- Antimicrobial Properties : Beyond its anticancer effects, Apicidin has demonstrated antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious diseases .
- Synergistic Effects : Research indicates that combining Apicidin with other chemotherapeutic agents can enhance anticancer efficacy while reducing toxicity profiles .
Scientific Research Applications
Cancer Research
Apicidin has shown promise in various cancer models:
- Prostate Cancer : Research indicates that Apicidin induces the expression of p21(WAF1/CIP1), a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation. This effect leads to the inhibition of prostate cancer cell proliferation .
- Breast Cancer : Studies have demonstrated that Apicidin can inhibit the growth of breast cancer cells by inducing apoptosis and altering gene expression profiles associated with tumor progression .
Antimicrobial Activity
Apicidin exhibits antimicrobial properties against certain protozoa and fungi. It has been identified as an effective agent against Fusarium species, showcasing its potential in treating fungal infections .
Neuroprotection
Recent studies suggest that Apicidin may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by modulating neuroinflammatory responses and promoting neuronal survival .
Case Studies
Safety and Toxicity
Despite its therapeutic potential, Apicidin is classified as highly toxic, with acute toxicity if ingested, inhaled, or contacted with skin. Proper safety protocols must be followed when handling this compound in research settings .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclic Peptides and Heterocycles
Key Observations:
Ring Size and Rigidity: The target compound’s 8-oxodecanoyl linker likely confers moderate rigidity compared to the larger, N-methylated cyclopeptide in , which has enhanced conformational stability due to multiple methyl groups .
Functional Groups : The methoxy group in the tryptophan residue distinguishes it from the hydroxy-rich cyclopeptide in and the chlorinated analog in .
Thiazolino-fused heterocycles, however, rely on aryne cycloadditions () .
Crystallographic and Analytical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
